Echinosporin is a novel antibiotic [, ] with a unique tricyclic acetal-lactone structure []. It is produced by various Streptomyces species, including Streptomyces echinosporus [], Streptomyces erythraeus [], and Streptomyces albogriseolus [].
Antitumor Activity: Demonstrated against various rodent tumor models such as leukemia P388, P388/VCR, and fibrosarcoma Meth 1 []. It has also shown activity against melanoma B16 and sarcoma 180 [].
Antibacterial Activity: Exhibits weak activity against both Gram-positive and Gram-negative microorganisms [].
Antifungal Activity: Shows potential against root-rot pathogens of Panax notoginseng [].
Motility Inhibition and Lysis of Zoospores: Impairs motility and induces lysis of zoospores of the grapevine downy mildew pathogen, Plasmopara viticola [].
Synthesis Analysis
Isolation from Natural Sources: The compound can be isolated from the fermentation broth of Streptomyces echinosporus MK-213 by absorption on activated carbon under acidic conditions, followed by elution with aqueous acetone [].
Total Synthesis:
The first total synthesis of (-)-echinosporin was achieved using an asymmetric [2+2]-photocycloaddition of dihydrofuran acetonide to 2-cyclopentenone, followed by Mitsunobu lactonization to generate the tricyclic framework [].
Other approaches involve the use of D-glucose via Padwa allenylsulfone [3 + 2]-anionic cycloadditive elimination [] and stereoselective functionalization of Meldrum's acids [].
Molecular Structure Analysis
Chemical Formula: C10H9NO5 []
Structure: Echinosporin possesses a fused tricyclic structure consisting of two six-membered rings and one five-membered ring [].
Crystal Structure: The crystal structure has been determined and belongs to the space group P212121 with cell dimensions a=9.716(1), b=13.823(1), c=7.202(1) Å, and Z=4 [].
Mechanism of Action
Inhibition of Macromolecular Synthesis: Inhibits DNA, RNA, and protein synthesis in HeLa S3 cells [].
Induction of Apoptosis: Induces apoptosis in chronic myeloid leukemia K562 and colorectal adenocarcinoma HCT-15 cells [].
Suppression of Nitric Oxide Synthase (iNOS) Expression: Amycolasporin C (structurally related to Echinosporin) attenuates nitric oxide production by suppressing iNOS expression in LPS-induced RAW 264.7 cells [].
Physical and Chemical Properties Analysis
Appearance: Water-soluble white solid [].
Solubility: Soluble in methanol and water [, ].
Applications
Anticancer Research:
Investigated for its potential as a chemotherapeutic agent against various cancer cell lines, including leukemia, melanoma, sarcoma, and carcinoma [, , ].
Studies explore its mechanism of action, involving the induction of apoptosis and cell cycle arrest [].
Antibacterial and Antifungal Research:
Explored as a potential lead compound for developing novel antibiotics against both Gram-positive and Gram-negative bacteria [].
Investigated for its antifungal activity against plant pathogens, particularly those affecting economically important crops like Panax notoginseng [].
Agricultural Research:
Studied for its ability to inhibit the motility and induce lysis of zoospores of the grapevine downy mildew pathogen, Plasmopara viticola, highlighting its potential as a biocontrol agent in agriculture [].
Related Compounds
7-Deoxyechinosporin
Compound Description: 7-Deoxyechinosporin (2) is a novel compound co-produced with echinosporin by Streptomyces erythraeus (strain Tu 4015). It is structurally similar to echinosporin but lacks a hydroxyl group at the 7-position. []
Relevance: The discovery of 7-deoxyechinosporin as a minor product alongside echinosporin suggests a close biosynthetic relationship between the two compounds. This finding provides valuable insights into the biosynthetic pathway of echinosporin and highlights the potential for generating structural analogs with altered biological activity. []
Pamamycin
Compound Description: Pamamycin is an antibiotic isolated from marine Streptomyces strains B8496 and B8739. It exhibits potent motility inhibitory and lytic activities against Plasmopara viticola zoospores. []
Relevance: Although structurally distinct from echinosporin, pamamycin's isolation from similar microbial sources and its activity against plant pathogens highlights the potential of Streptomyces species as a source of novel bioactive compounds. Further research is needed to explore potential synergistic effects or shared mechanisms of action between pamamycin and echinosporin. []
Oligomycin A
Compound Description: Oligomycin A is an antibiotic isolated from marine Streptomyces strains B8496 and B8739. It displays moderate motility inhibitory activity against Plasmopara viticola zoospores. []
Relevance: Similar to pamamycin, oligomycin A's isolation from Streptomyces strains emphasizes the diversity of bioactive compounds produced by this genus. Despite being structurally different from echinosporin, the shared source and biological activity against plant pathogens suggest potential avenues for exploring combined applications or investigating shared targets. []
Oligomycin B
Compound Description: Oligomycin B is an antibiotic isolated from marine Streptomyces strains B8496 and B8739. It exhibits strong motility inhibitory and lytic activities against Plasmopara viticola zoospores, second only to pamamycin. []
Relevance: Like pamamycin and oligomycin A, the isolation of oligomycin B from Streptomyces strains reinforces the potential of this genus for producing diverse bioactive molecules. While structurally distinct from echinosporin, their shared microbial origin and activity against plant pathogens warrant further investigation into potential synergistic effects or common mechanisms of action. []
44-Homooligomycins A and B
Compound Description: 44-Homooligomycins A and B are compounds isolated from Streptomyces bottropensis. These compounds demonstrated antitumor activity against colon carcinoma. []
Relevance: Although structurally dissimilar to echinosporin, the 44-homooligomycins showcase the diversity of antitumor compounds produced by Streptomyces species. Further investigation is needed to determine if these compounds share any similar mechanisms of action with echinosporin. []
Trioxacarcin A, B, and C
Compound Description: Trioxacarcin A, B, and C are compounds isolated from Streptomyces ochraceus. Notably, only Trioxacarcin A displayed potent activity across a range of tumor cell lines. []
Relevance: The trioxacarcins, particularly Trioxacarcin A, highlight the potent antitumor potential found within Streptomyces metabolites. While structurally different from echinosporin, their shared origin and activity against cancer cells warrant further research into potential synergistic effects or shared mechanisms. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Irreversible, potent, and selective cysteine protease inhibitor (IC50 values for cathepsins K, S, and L, in vitro, are 1.4, 4.1, and 2.5 nM, respectively). Does not inhibit serine proteases (except trypsin). E-64 is a fungal metabolite originally isolated from Aspergillus japonicus that has diverse biological activities. It inhibits a variety of cysteine proteases, including cathepsins B, H, and L, as well as papain, ficin, and bromelain, but not the serine proteases plasmin, trypsin, and tissue kallikrein or the aspartic protease pepsin. E-64 (0.1-2 mg/ml) reduces the autocatalytic activity of the foot-and-mouth-disease virus (FMDV) leader protease. It is active against the FCR3 P. falciparum strain with an IC50 value of 836 nM. E-64 (5-25 µM) reduces bone resorption in embryonic mouse bone explants. E-64 is a potent, and irreversible inhibitor of cysteine proteases with IC50 values for inhibiting cathepsins K, S, and L, in vitro, are 1.4, 4.1, and 2.5 nM, respectively. E-64 improves the preimplantation development of bovine somatic cell nuclear transfer embryos.
E6446 is a synthetic antagonist of nucleic acid-sensing TLRs. , In vitro, low doses of E6446 specifically inhibited the activation of human and mouse TLR9. Tenfold higher concentrations of this compound also inhibited the human TLR8 response to single-stranded RNA. In vivo, therapy with E6446 diminished the activation of TLR9 and prevented the exacerbated cytokine response observed during acute Plasmodium infection. Furthermore, severe signs of ECM, such as limb paralysis, brain vascular leak, and death, were all prevented by oral treatment with E6446.
E-7090 is a fibroblast growth factor receptor inhibitor potentially for the treatment of solid tumors. E-7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3. In kinetic analyses of the interaction between E7090 and FGFR1 tyrosine kinase, E7090 associated more rapidly with FGFR1 than did the type II FGFR1 inhibitor ponatinib, and E7090 dissociated more slowly from FGFR1, with a relatively longer residence time, than did the type I FGFR1 inhibitor AZD4547, suggesting that its kinetics are more similar to the type V inhibitors, such as lenvatinib.
Pladienolide Derivative E7107 is a synthetic urethane derivative of pladienolide D with potential antineoplastic activity. Pladienolide derivative E7107 is generated from the 12-membered macrolide pladienolide D, one of several macrolides derived from the bacterium Streptomyces platensis Mer-11107. This agent appears to bind to the 130-kDa subunit 3 (spliceosome-associated protein 130; SAP130) of the splicing factor 3b (SF3b), resulting in inhibition of pre-messenger RNA splicing and the arrest of cell-cycle progression. The splicing factor SF3b is a multiprotein complex integral to the accurate excision of introns from pre-messenger RNA; the subunit SAP130 associates with U2 snRNP and is recruited to prespliceosomal complexes. E7107 has been used in trials studying the treatment of Cancer.
E7046 is a specific antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. It possesses significant antitumor growth activity in multiple preclinical tumor models through modulating myeloid cells, including tumor-associated macrophages and myeloid-derived suppressor cells. E7046 is being evaluated in cancer models and clinical trials, alone or in combination with other immunotherapeutic compounds. E7046 is a potent and selective antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. E7046 has specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation. E7046 treatment reduced the growth or even rejected established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells.